molecular formula C9H11BrFNO B13965501 3-Bromo-2-((ethylamino)methyl)-4-fluorophenol

3-Bromo-2-((ethylamino)methyl)-4-fluorophenol

Katalognummer: B13965501
Molekulargewicht: 248.09 g/mol
InChI-Schlüssel: BRCUJGZLMGUORG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-((ethylamino)methyl)-4-fluorophenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of bromine, fluorine, and an ethylamino group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((ethylamino)methyl)-4-fluorophenol typically involves multi-step organic reactions. One common method involves the bromination of a precursor phenol compound, followed by the introduction of the ethylamino group through nucleophilic substitution. The fluorine atom is usually introduced via electrophilic fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-((ethylamino)methyl)-4-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-((ethylamino)methyl)-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-((ethylamino)methyl)-4-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2-methylphenol: Similar structure but lacks the ethylamino and fluorine groups.

    4-Fluoro-2-nitrophenol: Contains a nitro group instead of the ethylamino group.

    2-Bromo-4-fluoroaniline: Contains an amino group instead of the phenol group.

Uniqueness

3-Bromo-2-((ethylamino)methyl)-4-fluorophenol is unique due to the combination of bromine, fluorine, and ethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H11BrFNO

Molekulargewicht

248.09 g/mol

IUPAC-Name

3-bromo-2-(ethylaminomethyl)-4-fluorophenol

InChI

InChI=1S/C9H11BrFNO/c1-2-12-5-6-8(13)4-3-7(11)9(6)10/h3-4,12-13H,2,5H2,1H3

InChI-Schlüssel

BRCUJGZLMGUORG-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=C(C=CC(=C1Br)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.